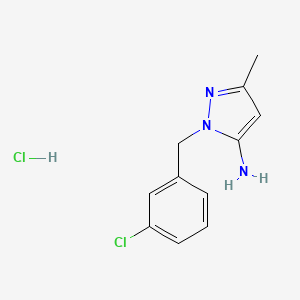

![molecular formula C13H11N5O4 B2512699 2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid CAS No. 2470495-42-0](/img/structure/B2512699.png)

2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

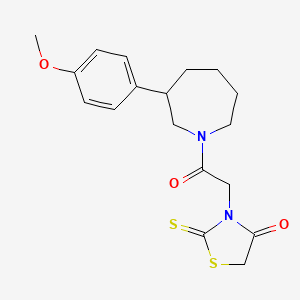

2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid , commonly referred to as NL1-NL3 , is an indole-based compound. Its chemical structure comprises an indole core with a triazolidine ring and an iminomethyl group. The compound exhibits potential antibacterial properties by targeting bacterial cystathionine γ-lyase (bCSE), a key enzyme responsible for hydrogen sulfide (H2S) production in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

2.

Synthesis Analysis

The efficient synthesis of NL1-NL3 involves gram-scale quantities. The main building block is 6-bromoindole , which serves as the foundation for all three inhibitors. The synthetic methods include Pd-catalyzed cross-coupling reactions and assembly at the nitrogen atom of the 6-bromoindole core. These methods enable the preparation of NL1, NL2, and NL3, each with distinct structural modifications .

3.

Molecular Structure Analysis

NL1-NL3’s molecular structure consists of an indole ring, a triazolidine moiety, and an acetic acid side chain. The iminomethyl group contributes to its antibacterial activity by interacting with bCSE. The precise arrangement of atoms and functional groups within the molecule influences its biological properties .

4.

Chemical Reactions Analysis

NL1-NL3 undergoes various chemical reactions, including cross-coupling reactions during synthesis. These reactions lead to the formation of specific bonds and functional groups. Understanding these transformations is crucial for optimizing synthetic routes and designing derivatives with enhanced efficacy .

5.

Physical And Chemical Properties Analysis

Mécanisme D'action

NL1-NL3 inhibits bCSE, reducing H2S production in pathogenic bacteria. By disrupting this essential metabolic pathway, it enhances bacterial sensitivity to antibiotics. Further studies are needed to elucidate the precise binding interactions between NL1-NL3 and bCSE, shedding light on its mechanism of action .

6.

Propriétés

IUPAC Name |

2-[3-[(E)-(3,5-dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O4/c19-11(20)7-17-6-8(9-3-1-2-4-10(9)17)5-14-18-12(21)15-16-13(18)22/h1-6H,7H2,(H,15,21)(H,16,22)(H,19,20)/b14-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQLZMNIONGTPL-LHHJGKSTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=NN3C(=O)NNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)O)/C=N/N3C(=O)NNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2512622.png)

![ethyl 4-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate](/img/structure/B2512630.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide](/img/structure/B2512635.png)

![4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512638.png)